

# AZD5153: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD5153 is a potent, orally bioavailable, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-containing protein 4 (BRD4).[1][2] Developed by AstraZeneca, its unique bivalent binding mechanism allows it to simultaneously engage with both bromodomains (BD1 and BD2) of the BRD4 protein, leading to enhanced potency and antitumor activity compared to monovalent BET inhibitors.[3] This technical guide provides an in-depth look at the chemical properties, synthesis, mechanism of action, and key experimental data related to AZD5153.

# **Chemical Structure and Properties**

**AZD5153** is a complex heterocyclic molecule. Its structure is formally named (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone.[4][5]



| Property         | Value                                                                                |
|------------------|--------------------------------------------------------------------------------------|
| Chemical Formula | C25H33N7O3[4][5]                                                                     |
| Molecular Weight | 479.6 g/mol [5]                                                                      |
| CAS Number       | 1869912-39-9[5]                                                                      |
| Appearance       | White to off-white solid                                                             |
| SMILES           | COC1=NN=C2N1N=C(N3CCC(C4=CC=C(OCC<br>N5INVALID-LINK<br>C(N(C)CC5)=O)C=C4)CC3)C=C2[5] |
| InChI Key        | RSMYFSPOTCDHHJ-GOSISDBHSA-N[5]                                                       |

# Synthesis of AZD5153

The detailed experimental protocol for the synthesis of **AZD5153** has been described by Bradbury et al. in the Journal of Medicinal Chemistry (2016).[6] While the full, step-by-step procedure is proprietary and contained within the cited publication, the synthesis logically involves the preparation of three key fragments followed by their sequential coupling:

- The Triazolopyridazine Core: Synthesis of the 3-methoxy-[1][2][4]triazolo[4,3-b]pyridazine moiety.
- The Piperidinyl-Phenoxy Linker: Preparation of the central piperidinyl-phenoxy scaffold.
- The Chiral Piperazinone Moiety: Synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment.

The overall strategy involves coupling these key intermediates to assemble the final **AZD5153** molecule. The final step would likely be the ether linkage formation between the phenoxy group and the ethyl-piperazinone side chain.

## **Mechanism of Action and Signaling Pathway**

**AZD5153** exerts its anticancer effects by disrupting the epigenetic regulation of gene transcription. As a BET inhibitor, it competitively binds to the acetylated lysine recognition motifs within the bromodomains of BRD4.[1] This prevents BRD4 from binding to acetylated





Check Availability & Pricing

histones on chromatin, thereby inhibiting the transcription of key oncogenes and growth-promoting genes, such as c-MYC.[6][7] The disruption of these transcriptional programs leads to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[1][7]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [AZD5153: A Technical Overview of its Chemical Structure, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605766#azd5153-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com